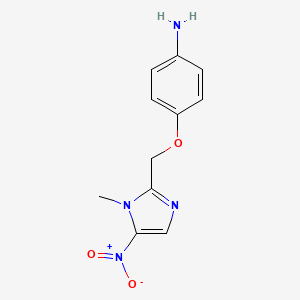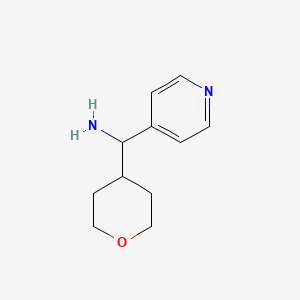![molecular formula C7H13O7P B12948601 2-[2-(Phosphonooxy)ethoxy]ethyl prop-2-enoate CAS No. 35340-44-4](/img/structure/B12948601.png)
2-[2-(Phosphonooxy)ethoxy]ethyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Phosphonooxy)ethoxy)ethyl acrylate: is a chemical compound with the molecular formula C7H13O7P . It is an ester of acrylic acid and is characterized by the presence of a phosphonooxy group. This compound is known for its applications in various fields, including polymer chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Phosphonooxy)ethoxy)ethyl acrylate typically involves the esterification of acrylic acid with 2-(2-(phosphonooxy)ethoxy)ethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-(2-(Phosphonooxy)ethoxy)ethyl acrylate may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography and high-performance liquid chromatography (HPLC), ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Phosphonooxy)ethoxy)ethyl acrylate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers with unique properties.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.
Major Products Formed
Polymerization: The major product is a polymer with repeating units derived from 2-(2-(Phosphonooxy)ethoxy)ethyl acrylate.
Hydrolysis: The major products are acrylic acid and 2-(2-(phosphonooxy)ethoxy)ethanol.
Applications De Recherche Scientifique
2-(2-(Phosphonooxy)ethoxy)ethyl acrylate has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of functional polymers with applications in coatings, adhesives, and biomedical devices.
Materials Science: The compound is utilized in the development of advanced materials with unique mechanical and thermal properties.
Biology and Medicine: It is explored for its potential in drug delivery systems and as a component in hydrogels for tissue engineering.
Mécanisme D'action
The mechanism of action of 2-(2-(Phosphonooxy)ethoxy)ethyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The presence of the phosphonooxy group enhances the compound’s reactivity and allows for the formation of stable polymers with unique properties. The molecular targets and pathways involved in its action are related to its interaction with other monomers and initiators during the polymerization process .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Phosphonooxy)ethyl acrylate
- 2-(2-(Methoxyethoxy)ethoxy)ethyl acrylate
- 2-(Hydroxyethyl)acrylate
Uniqueness
2-(2-(Phosphonooxy)ethoxy)ethyl acrylate is unique due to the presence of the phosphonooxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and allows for the formation of polymers with improved stability and functionality compared to other similar compounds .
Propriétés
Numéro CAS |
35340-44-4 |
|---|---|
Formule moléculaire |
C7H13O7P |
Poids moléculaire |
240.15 g/mol |
Nom IUPAC |
2-(2-phosphonooxyethoxy)ethyl prop-2-enoate |
InChI |
InChI=1S/C7H13O7P/c1-2-7(8)13-5-3-12-4-6-14-15(9,10)11/h2H,1,3-6H2,(H2,9,10,11) |
Clé InChI |
LAZHPSLNAQRNDQ-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OCCOCCOP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(4-Hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B12948546.png)

![(R)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine](/img/structure/B12948562.png)



![4-(tert-Butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylic acid](/img/structure/B12948580.png)

![Ethyl 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B12948590.png)

